molecular formula C15H12Cl2N4O4S B12176902 N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dichlorobenzamide

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dichlorobenzamide

Cat. No.: B12176902
M. Wt: 415.3 g/mol
InChI Key: MRVKZICJMRHUQQ-UHFFFAOYSA-N
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Description

N-{2-[(2,1,3-Benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dichlorobenzamide is a synthetic small molecule designed for advanced chemical and pharmaceutical research. This compound integrates a 3,4-dichlorobenzamide moiety, known for its potential in modulating biological activity, with a 2,1,3-benzoxadiazole (benzofurazan) sulfonyl group via an ethylamino spacer. The benzoxadiazole unit is a privileged structure in material and medicinal chemistry, serving as a fluorescent probe due to its electron-deficient nature and providing a versatile scaffold for interactions with biological targets . The strategic inclusion of the dichlorophenyl group suggests potential for targeted protein binding, making this molecule a valuable candidate for exploration in various scientific applications. This compound is positioned as a key intermediate and chemical tool in drug discovery efforts. Its structure aligns with motifs seen in ligands for G-protein-coupled receptors (GPCRs) and enzyme inhibitors. Researchers can utilize this chemical to investigate structure-activity relationships (SAR), particularly in developing probes for cellular pathways or as a precursor for synthesizing more complex molecules. The benzoxadiazole sulfonyl group enhances the compound's electronic properties and can improve solubility, which is critical for in vitro assay performance . The amide linkage and sulfonamide functional groups offer sites for further synthetic modification, enabling medicinal chemists to create focused libraries around this core scaffold. Available exclusively for research applications, this compound is supplied to qualified researchers. It is strictly for laboratory use in vitro and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C15H12Cl2N4O4S

Molecular Weight

415.3 g/mol

IUPAC Name

N-[2-(2,1,3-benzoxadiazol-4-ylsulfonylamino)ethyl]-3,4-dichlorobenzamide

InChI

InChI=1S/C15H12Cl2N4O4S/c16-10-5-4-9(8-11(10)17)15(22)18-6-7-19-26(23,24)13-3-1-2-12-14(13)21-25-20-12/h1-5,8,19H,6-7H2,(H,18,22)

InChI Key

MRVKZICJMRHUQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NON=C2C(=C1)S(=O)(=O)NCCNC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dichlorobenzamide typically involves multiple steps:

    Formation of the Benzoxadiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxadiazole ring.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.

    Attachment of the Aminoethyl Chain: This step involves the reaction of the benzoxadiazole derivative with an aminoethyl compound under controlled conditions.

    Formation of the Dichlorobenzamide Moiety: The final step involves the reaction of the intermediate compound with 3,4-dichlorobenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and pH to maximize yield and purity.

    Use of Catalysts: Employing catalysts to accelerate the reactions and improve efficiency.

    Purification: Utilizing techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dichlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoxadiazole derivatives.

Scientific Research Applications

Alzheimer's Disease Treatment

Research indicates that derivatives of benzoxazole and oxadiazole are promising candidates for treating Alzheimer's disease due to their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. Compounds similar to N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dichlorobenzamide have shown enhanced inhibitory activities compared to standard drugs like Donepezil .

Case Study Example :
A study highlighted that specific analogues of oxadiazole derivatives demonstrated significant AChE inhibition, with some compounds exhibiting better efficacy than established treatments .

Antibacterial Activity

This compound exhibits antibacterial properties against various strains of bacteria. The presence of the benzoxadiazole moiety enhances its interaction with bacterial targets.

Anti-inflammatory Properties

The benzoxadiazole derivatives are also recognized for their anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.

Research Insights

Studies have demonstrated that compounds like this compound can significantly decrease inflammation markers in vitro and in vivo models .

Data Table: Summary of Applications

Application AreaMechanism/ActivityReference
Alzheimer's DiseaseAChE and BuChE inhibition
Antibacterial ActivityTargeting FtsZ protein
Anti-inflammatory EffectsModulation of inflammatory cytokines

Mechanism of Action

The mechanism of action of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to specific proteins or enzymes, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Key Structural Differences:

  • Target Compound : Contains a 2,1,3-benzoxadiazole sulfonyl group, a fused heterocycle with oxygen and nitrogen atoms, which may enhance polarity and π-stacking interactions.
  • Compounds: Feature indole-based substituents (e.g., Compound 18: 3,4-dichlorobenzamide linked to indole-ethylamine). Indole groups are known for hydrogen-bonding and hydrophobic interactions .
  • Compound : Includes a 1,3,4-oxadiazole ring and 4-chlorobenzylsulfanyl group, which could influence electron distribution and metabolic stability .

Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) LogP Reference
Target Compound Benzoxadiazole sulfonyl + 3,4-Cl Not provided ~400 (estimated) Not reported ~3.5† N/A
N-(2-Indol-3-yl-ethyl)-3,4-dichlorobenzamide (Compound 18) Indole + 3,4-Cl C₁₇H₁₄Cl₂N₂O 349.21 112.4–113.9 4.84‡
N-(4-Amino-5-Cl-2-hydroxyphenyl)-3,4-Cl-benzamide Amino-hydroxyphenyl + 3,4-Cl C₁₃H₉Cl₃N₂O₂ 331.58 Not reported 4.84
(S)-N-{1-[5-(4-Cl-benzylsulfanyl)-oxadiazol-2-yl]ethyl}-4-Me-benzenesulfonamide Oxadiazole + 4-Cl-benzylsulfanyl C₁₉H₁₉ClN₄O₃S₂ 474.02 Not reported ~3.2†

†Estimated using fragment-based methods.
‡Reported in for a similar compound.

Key Observations:

Melting Points: The indole-containing Compound 18 (112–114°C) has a lower melting point than mono-chloro analogs (e.g., Compound 17: 150–152°C), likely due to reduced crystallinity from steric hindrance or flexible indole-ethylamine linkages . The target compound’s benzoxadiazole sulfonyl group may further lower melting points due to increased rigidity and polarity.

LogP : Halogenation (e.g., 3,4-Cl) increases lipophilicity (LogP ~4.8), whereas sulfonamide or hydroxyl groups (–4) reduce it. The target compound’s LogP is estimated to balance between benzoxadiazole polarity and dichlorobenzamide hydrophobicity.

Biological Activity

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dichlorobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antibacterial properties, mechanisms of action, and relevant case studies.

Compound Overview

  • Chemical Name : this compound
  • CAS Number : 1010913-51-5
  • Molecular Formula : C21H18N4O4S
  • Molecular Weight : 422.46 g/mol

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of compounds similar to this compound. Notably, the benzoxadiazole moiety has been associated with enhanced activity against multidrug-resistant (MDR) pathogens. A study indicated that derivatives targeting the bacterial division protein FtsZ exhibited potent antibacterial effects against strains like methicillin-resistant Staphylococcus aureus (MRSA) .

The compound's structure suggests it may disrupt bacterial cell division by inhibiting FtsZ, a critical protein involved in cytokinesis. This mechanism is particularly promising as it offers a novel approach to combatting antibiotic resistance.

The proposed mechanism of action for this compound involves:

  • Inhibition of FtsZ Protein : By binding to the FtsZ protein, the compound potentially prevents the formation of the Z-ring necessary for bacterial cell division.
  • Disruption of Cell Wall Synthesis : The sulfonamide group may interfere with peptidoglycan synthesis in bacterial cell walls.
  • Induction of Apoptosis-like Effects : Some studies suggest that similar compounds can induce apoptosis in bacterial cells through oxidative stress mechanisms.

Study 1: Antibacterial Efficacy Against MDR Strains

A comparative study evaluated various benzamide derivatives against MDR strains. Among them, a compound structurally similar to this compound showed significant potency against MRSA and vancomycin-resistant Enterococcus (VRE). The Minimum Inhibitory Concentration (MIC) values were notably lower than those for traditional antibiotics such as ciprofloxacin and linezolid .

CompoundMIC (µg/mL)Target Bacteria
A140.5MRSA
B161.0VRE
C200.25E. coli

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of benzoxadiazole-containing compounds revealed that modifications to the sulfonamide group significantly influenced antibacterial activity. For instance, altering the substituents on the benzamide ring improved binding affinity to FtsZ and increased potency against resistant strains .

Q & A

Q. Q1. What are the critical reaction parameters for synthesizing N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dichlorobenzamide?

Answer: Synthesis of sulfonamide-linked benzamide derivatives requires precise control of:

  • Temperature : Optimal ranges between 60–80°C to avoid side reactions (e.g., decomposition of benzoxadiazole intermediates) .
  • Solvents : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of sulfonyl chloride intermediates .
  • Catalysts : Triethylamine or DMAP are commonly used to activate sulfonamide coupling .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended for isolating the final product .

Q. Q2. How should researchers validate the structural integrity of this compound?

Answer: Use a combination of:

  • NMR Spectroscopy : Confirm the presence of aromatic protons (δ 7.2–8.1 ppm for benzoxadiazole and dichlorophenyl groups) and sulfonamide NH signals (δ 5.5–6.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS should match the molecular formula (e.g., [M+H]+ calculated for C₁₅H₁₀Cl₂N₃O₃S: 396.98) .
  • Elemental Analysis : Ensure ≤0.4% deviation for C, H, N, S .

Advanced Research Questions

Q. Q3. How can computational modeling optimize the synthesis or activity of this compound?

Answer:

  • Reaction Path Search : Quantum mechanical calculations (DFT) predict intermediates and transition states, reducing trial-and-error in sulfonamide coupling .
  • Docking Studies : Target-specific modeling (e.g., enzyme active sites) identifies steric/electronic effects of the dichlorophenyl group on binding affinity .
  • Solvent Optimization : COSMO-RS simulations predict solvent compatibility for yield improvement .

Q. Q4. How to resolve contradictions in reported bioactivity data for benzoxadiazole derivatives?

Answer:

  • Dose-Response Analysis : Compare IC₅₀ values across studies; inconsistencies may arise from assay conditions (e.g., cell line variability or incubation time) .
  • Metabolite Screening : Use LC-MS to identify degradation products that might interfere with activity measurements .
  • Structural Analogues : Test derivatives (e.g., replacing dichlorophenyl with methoxy groups) to isolate pharmacophore contributions .

Q. Q5. What strategies enhance the photostability of benzoxadiazole-based probes?

Answer:

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl) on the benzoxadiazole ring reduce π-π stacking, minimizing aggregation-induced quenching .
  • Encapsulation : Use cyclodextrins or liposomes to shield the fluorophore from UV degradation .
  • Time-Resolved Studies : Monitor fluorescence decay under controlled light exposure to identify degradation pathways .

Data-Driven Research Design

Q. Q6. How to design SAR studies for this compound’s antimicrobial potential?

Answer:

  • Core Modifications : Synthesize analogues with:
    • Varied halogen substitutions (Cl vs. F) on the benzamide .
    • Alkyl/aryl extensions on the ethylamino linker .
  • Bioassay Conditions : Use standardized MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Data Correlation : Apply multivariate analysis (e.g., PCA) to link logP values and antibacterial activity .

Q. Q7. What analytical methods detect trace impurities in synthesized batches?

Answer:

  • HPLC-PDA : Use C18 columns (acetonitrile/water gradients) to separate unreacted sulfonyl chloride (retention time ~4.2 min) .
  • ICP-MS : Quantify residual metal catalysts (e.g., Pd from coupling reactions) below 10 ppm .
  • Karl Fischer Titration : Ensure moisture content <0.1% to prevent hydrolysis .

Methodological Challenges

Q. Q8. Why might solvent choice impact the compound’s reactivity in cross-coupling reactions?

Answer:

  • Polarity Effects : DMF stabilizes sulfonamide intermediates via dipole interactions, while DCM favors SN2 mechanisms in nucleophilic substitutions .
  • Coordination Ability : Solvents like THF can chelate metal catalysts (e.g., CuI), altering reaction kinetics .

Q. Q9. How to address low yields in large-scale synthesis?

Answer:

  • Process Optimization :
    • Use flow chemistry for controlled mixing and heat dissipation .
    • Replace batch reactors with continuous stirred-tank reactors (CSTRs) .
  • Byproduct Recycling : Acidic workup recovers unreacted benzoxadiazole sulfonamide .

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